(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
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Overview
Description
“(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2095408-89-0 . It has a molecular weight of 218.51 and is typically stored at room temperature . It is usually available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, has been studied extensively . Various methods have been proposed, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition . Other methods involve the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8ClN3.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2,7H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 218.51 .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Pyrazole derivatives have been synthesized through various methods, including ultrasonics-promoted synthesis for efficient reaction times and yields, and microwave-assisted synthesis for regioselective formation of substituted pyrazoles. These methods offer advantages in terms of simplicity, speed, and environmental friendliness (Trilleras et al., 2013; Bagley et al., 2007).
- Structural Characterization : Novel pyrazole derivatives have been structurally characterized, revealing their potential as ligands for metal complexes. These complexes have been studied for their structural properties and potential applications in catalysis and materials science (Budzisz et al., 2004; Kariuki et al., 2021).
Potential Applications
- Antimicrobial and Anticancer Agents : Research has focused on the development of pyrazole derivatives as antimicrobial and anticancer agents. These compounds have shown promising activity in vitro, suggesting potential for further development as therapeutic agents (Hafez et al., 2016).
- Corrosion Inhibition : Pyrazole derivatives have also been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies provide insights into the molecular mechanisms of corrosion inhibition and the potential for developing new, more effective inhibitors (Yadav et al., 2016).
Molecular Docking and Theoretical Studies
- Molecular Docking Studies : Theoretical studies, including density functional theory (DFT) and molecular docking, have been applied to understand the interaction of pyrazole derivatives with biological targets and their corrosion inhibition mechanisms. These studies help in rationalizing the observed biological or chemical activities and in guiding the design of new compounds with improved properties (Katariya et al., 2021).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that it interacts with its targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting cellular processes.
Result of Action
Similar compounds have been found to exhibit antifungal activity, suggesting that this compound may also have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride can be influenced by various environmental factors. For instance, its solubility in polar organic solvents and stability at room temperature suggest that it may be suitable for use in a variety of environments .
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKJXSGHNXAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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